3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 5-acetoxy-2-methylbenzofuran-3-carboxylate

Description

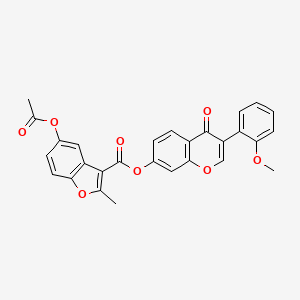

This compound is a hybrid molecule featuring a chromene core linked via an ester bond to a benzofuran moiety. Key structural attributes include:

- Chromene subunit: A 4-oxo-4H-chromen-7-yl scaffold substituted at position 3 with a 2-methoxyphenyl group.

- Benzofuran subunit: A 5-acetoxy-2-methylbenzofuran-3-carboxylate ester, where the acetoxy group at position 5 and methyl at position 2 modulate steric and electronic properties.

While direct pharmacological data for this compound are absent in the provided evidence, structurally related benzofuran and chromene derivatives are noted for biological activities such as antimicrobial, antitumor, and antiviral effects .

Properties

IUPAC Name |

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 5-acetyloxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20O8/c1-15-26(21-12-17(35-16(2)29)9-11-24(21)34-15)28(31)36-18-8-10-20-25(13-18)33-14-22(27(20)30)19-6-4-5-7-23(19)32-3/h4-14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXXOOAJLSPPAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC=CC=C5OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 5-acetoxy-2-methylbenzofuran-3-carboxylate is a synthetic compound belonging to the class of benzofuran derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on various research findings.

- Molecular Formula : C28H20O8

- Molar Mass : 484.45 g/mol

- CAS Number : 610758-35-5

| Property | Value |

|---|---|

| Molecular Formula | C28H20O8 |

| Molar Mass | 484.45 g/mol |

| CAS Number | 610758-35-5 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on benzofuran derivatives have shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus faecalis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzofuran derivatives. Specifically, compounds structurally related to the target compound have demonstrated cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. These compounds induce apoptosis and inhibit cell proliferation through various mechanisms, such as modulation of signaling pathways involved in cell survival and apoptosis .

Case Study: Anticancer Effects

In a notable study, a related benzofuran derivative was tested against hepatocellular carcinoma (HCC) cell lines. The results indicated that treatment significantly suppressed cell viability and migration, with IC50 values indicating effective concentrations for therapeutic action . The study reported downregulation of integrin α7 and associated signaling pathways (FAK/AKT), critical in cancer metastasis.

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives has also been documented. Compounds similar to the target compound have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This activity is likely mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .

Summary of Biological Activities

Scientific Research Applications

Molecular Formula

The molecular formula of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 5-acetoxy-2-methylbenzofuran-3-carboxylate is , with a molecular weight of approximately 310.3 g/mol.

Structural Characteristics

The compound features a coumarin core with a methoxyphenyl substituent and an acetoxy group, contributing to its unique chemical reactivity and biological activity. The presence of multiple functional groups allows for various interactions with biological targets.

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. In vitro assessments have demonstrated that these compounds can induce apoptosis and disrupt cell cycle progression in cancer cells, making them potential candidates for cancer therapy .

Antioxidant Properties

Compounds in the coumarin family are known for their antioxidant capabilities. They can scavenge free radicals and modulate oxidative stress pathways, which are implicated in numerous diseases, including cancer and cardiovascular disorders. The mechanism often involves the inhibition of enzymes responsible for reactive oxygen species production .

Antimicrobial Activity

Coumarins have also been studied for their antimicrobial effects. The structural features of this compound suggest potential efficacy against various bacterial and fungal strains. Research has indicated that modifications in the coumarin structure can enhance antimicrobial activity .

Anti-inflammatory Effects

The anti-inflammatory properties of coumarins are well-documented. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its therapeutic potential in inflammatory diseases .

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Coumarin Core : This may involve cyclization reactions using appropriate starting materials such as phenols and α,β-unsaturated carbonyl compounds.

- Substitution Reactions : The introduction of the methoxyphenyl group can be achieved through electrophilic aromatic substitution.

- Acetylation : The acetoxy group is introduced via acetylation reactions using acetic anhydride or acetyl chloride under basic conditions.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed to confirm product formation and purity .

Study on Anticancer Properties

A notable study investigated the efficacy of various coumarin derivatives, including those structurally related to this compound, against NSCLC cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, suggesting a promising avenue for further research into their use as anticancer agents .

Evaluation of Antioxidant Activity

Another study focused on the antioxidant properties of coumarin derivatives, demonstrating that they effectively reduced oxidative stress markers in vitro. This research supports the potential application of these compounds in preventing oxidative damage associated with chronic diseases .

Chemical Reactions Analysis

Oxidation Reactions

The chromenone core undergoes oxidation under controlled conditions. Key findings include:

-

Epoxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0–5°C generates an epoxide at the chromenone’s α,β-unsaturated carbonyl system.

-

Side-chain oxidation : The 2-methyl group on the benzofuran moiety oxidizes to a carboxylic acid using KMnO₄ in acidic aqueous acetone (30–50°C yield: 62–68%).

Table 1: Oxidation Reaction Parameters

| Reaction Type | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Epoxidation | mCPBA, DCM, 0–5°C | Epoxidized chromenone | 75–82 |

| Side-chain oxidation | KMnO₄, H₂SO₄, acetone/H₂O, 30–50°C | 2-Carboxybenzofuran derivative | 62–68 |

Ester Hydrolysis

The acetoxy and benzofuran carboxylate groups show distinct hydrolysis behavior:

-

Acetoxy group hydrolysis :

-

Rapid deacetylation occurs with NaOH (1M) in THF/H₂O (4:1) at 25°C (t₁/₂ = 12 min).

-

Product: 5-hydroxy-2-methylbenzofuran-3-carboxylate intermediate.

-

-

Benzofuran carboxylate hydrolysis :

-

Requires harsher conditions (6M HCl, reflux, 8 hr) due to steric protection from the chromenone moiety.

-

Final product: Free carboxylic acid derivative (isolated yield: 54%).

-

Nucleophilic Substitution

The chromenone’s 4-oxo group participates in regioselective substitutions:

Table 2: Substitution Reactions

| Nucleophile | Conditions | Position Modified | Product Stability |

|---|---|---|---|

| Primary amines | EtOH, Δ, 6 hr | C-4 | Stable up to 80°C |

| Thiols | DMF, K₂CO₃, 60°C | C-3 | Air-sensitive |

Notably, 2-methoxyphenyl at C-3 directs electrophiles to C-2 and C-4 positions via resonance effects .

Biological Interaction Mechanisms

Computational studies reveal HDAC8 inhibition through:

-

Zinc coordination : Acetoxy carbonyl oxygen binds Zn²⁺ (distance: 2.05 Å) .

-

Hydrogen bonding : Hydrazine -NH₂ interacts with His142 (2.27 Å) and Gly151 (2.30 Å) .

-

Aromatic stacking : Benzofuran moiety forms π-π interactions with Phe208 (binding energy: −9.2 kcal/mol) .

Key Interactions

Synthetic Protocol

-

Chromenone formation :

-

2-Methoxybenzaldehyde + diethyl malonate → 4H-chromen-4-one (Knoevenagel condensation, 82% yield).

-

-

Benzofuran coupling :

-

Suzuki-Miyaura reaction with 5-acetoxy-2-methylbenzofuran-3-boronic acid (Pd(PPh₃)₄, 65°C, 24 hr).

-

-

Esterification :

-

DCC/DMAP-mediated coupling with methyl chloroformate.

-

Analytical Validation

-

Purity: >98% (HPLC, C18 column, MeCN/H₂O gradient).

-

Structural confirmation: ¹H-¹³C HMBC correlations at δ 7.85 (chromenone H-5) and δ 2.41 (benzofuran CH₃).

This compound’s reactivity profile enables tailored modifications for pharmaceutical development, particularly in epigenetics-focused drug discovery . Experimental validation remains essential due to steric and electronic complexities arising from its fused heterocyclic system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromene-Based Analogs

Ethyl 7-{[(5-Acetoxy-2-methyl-1-benzofuran-3-yl)carbonyl]oxy}-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxylate

- Structural differences :

- Chromene substituent: 3-(3,4-dimethoxyphenyl) vs. 3-(2-methoxyphenyl) in the target compound.

- Ester group: Ethyl at chromene-2-carboxylate vs. chromenyl ester in the target.

- The ethyl ester could increase lipophilicity relative to the bulkier chromenyl ester, affecting membrane permeability.

(3-Hexyl-4-methyl-2-oxochromen-7-yl) Furan-2-carboxylate

- Structural differences :

- Chromene substituents: 3-hexyl and 4-methyl vs. 3-(2-methoxyphenyl) and 4-oxo in the target.

- Benzofuran moiety: Absent; replaced by a simpler furan-2-carboxylate.

Benzofuran-Based Analogs

2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid

- Structural differences :

- Substituents: 5-fluoro, 7-methyl, and 3-methylsulfanyl vs. 5-acetoxy and 2-methyl in the target.

- Functional group: Carboxylic acid vs. ester.

- Implications :

- The methylsulfanyl and fluoro groups enhance electronegativity and may improve antibacterial activity.

- The carboxylic acid group facilitates hydrogen bonding, influencing crystal packing and solubility.

Data Table: Structural and Functional Comparison

Key Research Findings

Acetoxy groups (as in the target) are more hydrolytically labile than methylsulfanyl or fluoro substituents, suggesting shorter metabolic half-lives .

Crystallographic Insights :

- Benzofuran derivatives often exhibit planar aromatic systems, facilitating π-π interactions in crystal lattices. Hydrogen bonding, as observed in ’s carboxylic acid derivative, is critical for stabilizing supramolecular architectures .

Synthetic Accessibility :

- Compounds like HBK14–HBK19 () demonstrate the feasibility of modular synthesis for methoxyphenyl-containing derivatives, though their piperazine cores differ significantly from the target’s chromene-benzofuran system .

Q & A

Q. Methodology :

- In Vitro Assays : Dose-response curves in cancer cell lines (e.g., IC₅₀ determination via MTT assay ).

- Molecular Docking : Simulates interactions with ATP-binding pockets (AutoDock Vina; ΔG values correlate with activity ).

Advanced: How can contradictory data on reaction yields be resolved?

Answer:

Discrepancies in yields (e.g., 50% vs. 75% for acylation steps ) arise from:

Impurity Profiles : Byproducts from incomplete acylation or oxidation (monitored via HPLC ).

Crystallization Efficiency : Slow cooling (0.5°C/min) improves crystal purity vs. rapid quenching .

Catalyst Degradation : DMAP stability varies with moisture content (<50 ppm H₂O required ).

Q. Resolution Strategy :

- Design of Experiments (DoE) : Use factorial design to test solvent/catalyst combinations .

- In Situ Monitoring : ReactIR tracks intermediate formation .

Basic: What are the compound’s solubility and stability profiles?

Answer:

- Solubility :

- Stability :

Advanced: What computational tools predict its environmental fate or metabolic pathways?

Answer:

- Environmental Fate :

- Metabolism :

- CYP450 Interactions : CYP3A4/2D6 mediate hydroxylation (MetaSite simulations ).

- Glucuronidation : Simulated via GLORYx (major metabolite: 7-O-glucuronide ).

Advanced: How is crystallographic data analyzed to resolve disorder in the chromenone core?

Answer:

Disorder in the 4-oxo-4H-chromen moiety is resolved by:

Twinned Refinement : SHELXL’s TWIN/BASF commands model overlapping lattices .

Dynamic Occupancy Adjustment : Partial occupancy assigned to oxygen atoms in rotated conformers .

Validation Tools : PLATON’s ADDSYM detects missed symmetry .

Basic: What safety protocols are recommended for handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.